2-(4-{[4-(4-ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-4,6-dimethylpyrimidine
Description
The exact mass of the compound this compound is 371.26851069 g/mol and the complexity rating of the compound is 489. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-[4-[4-(4-ethylpiperazin-1-yl)but-2-ynoxy]piperidin-1-yl]-4,6-dimethylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N5O/c1-4-24-12-14-25(15-13-24)9-5-6-16-27-20-7-10-26(11-8-20)21-22-18(2)17-19(3)23-21/h17,20H,4,7-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLCWZASOYXLOTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC#CCOC2CCN(CC2)C3=NC(=CC(=N3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-{[4-(4-ethylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)-4,6-dimethylpyrimidine is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its complex structure, includes multiple functional groups that may interact with various biological targets, particularly in the context of cancer and other proliferative diseases.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 343.5 g/mol. The presence of piperidine and piperazine moieties suggests enhanced pharmacological properties, particularly in terms of receptor binding and enzyme inhibition.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 343.5 g/mol |
| CAS Number | 2549032-62-2 |
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes involved in cellular signaling pathways. The structural features allow it to potentially act as a kinase inhibitor, making it a candidate for targeted cancer therapies. Kinase inhibitors are known for their role in blocking the phosphorylation processes that are crucial for cancer cell proliferation.
Antitumor Activity
Recent studies have indicated that compounds similar to This compound exhibit significant antitumor activity. For instance, derivatives have shown effectiveness in inhibiting the proliferation of various cancer cell lines, including lung and breast cancer cells. The efficacy was often evaluated using both two-dimensional (2D) and three-dimensional (3D) culture systems.
Case Study: Antitumor Efficacy
In a study assessing the antiproliferative effects on human lung cancer cell lines (A549, HCC827), the compound demonstrated an IC50 value of approximately 6.26 µM in 2D assays, indicating potent activity against these cancer cells . The same compound showed reduced effectiveness in 3D assays, highlighting the importance of the assay environment in evaluating drug efficacy.
Antimicrobial Activity
In addition to its antitumor properties, preliminary evaluations have suggested potential antimicrobial activity against both Gram-positive and Gram-negative bacteria. These findings were supported by broth microdilution testing methods that adhered to CLSI guidelines .
Research Applications
The biological activity of this compound opens avenues for further research in several domains:
- Medicinal Chemistry : As a lead compound for developing new antitumor agents.
- Pharmacology : Investigating its mechanism of action at the molecular level.
- Clinical Research : Potential inclusion in clinical trials targeting specific cancers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
